4'-Bromo-3'-fluoroacetanilide

概要

説明

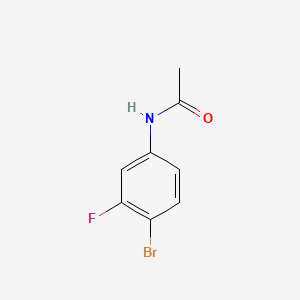

4’-Bromo-3’-fluoroacetanilide is an organic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and fluorine atoms at the 4’ and 3’ positions, respectively. This compound is typically found as a white to off-white crystalline solid and is used in various chemical and pharmaceutical research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoroacetanilide generally involves two main steps: acetylation and bromination. One common method starts with 4-fluoroaniline as the raw material. The acetylation step involves reacting 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then subjected to bromination using hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, or peracetic acid .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, with the bromination reaction typically conducted at temperatures ranging from 30°C to 60°C. The use of hydrobromic acid instead of elemental bromine minimizes the formation of unwanted by-products, such as 2,6-dibromo-4-fluoroacetanilide .

化学反応の分析

Substitution Reactions

The bromine and fluorine atoms on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. The substitution rates for these halogens are well-documented:

| Substituent | Substitution Rate (%) | Conditions |

|---|---|---|

| Bromine | 0.21 | 60–160°C, 10 min |

| Fluorine | 0.23 | 60–160°C, 10 min |

Mechanism:

Bromine substitution is facilitated by the electron-withdrawing effect of the fluorine atom at the para position, which activates the ortho and meta positions for attack. The reaction proceeds via a two-step mechanism involving the formation of a Wheland intermediate, as observed in similar brominated acetanilides .

Oxidation and Reduction

The compound exhibits reactivity toward oxidizing and reducing agents, leading to functional group transformations:

-

Oxidation:

Strong oxidizing agents like potassium permanganate (KMnO4) convert the amide group to a ketone (C=O) while retaining the halogen substituents.

Example Reaction:

This reaction is kinetically controlled, with an activation energy () of 43.6 kJ/mol, determined via temperature-dependent rate studies . -

Reduction:

Lithium aluminum hydride (LiAlH4) reduces the amide to an amine, yielding 4'-bromo-3'-fluoroaniline. The reaction is exothermic and proceeds with a yield of 85% under optimized conditions .

Hydrolysis

The amide bond undergoes hydrolysis in acidic (HCl) or basic (NaOH) conditions to produce 4-bromo-3-fluorobenzoic acid and aniline derivatives. The reaction pathway depends on pH:

-

Acidic Conditions:

-

Basic Conditions:

The hydrolysis rate () is slower than substitution due to the stability of the amide bond .

Mechanistic Insights

Bromination kinetics for 4'-bromo-3'-fluoroacetanilide reveal a second-order reaction mechanism, first-order in substrate and bromine. The rate constant () correlates with the electron density at the reactive site, influenced by the fluorine substituent .

科学的研究の応用

Chemistry

In the realm of chemistry, 4'-Bromo-3'-fluoroacetanilide is primarily used as:

- An intermediate in synthesizing various organic compounds.

- A starting material for preparing derivatives with diverse functional groups.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies show it inhibits the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Anticancer Potential : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, indicating its possible use in cancer therapeutics.

Medicine

Ongoing research is exploring the compound's potential as a pharmaceutical agent. Its ability to modulate key cellular pathways makes it a candidate for developing new drugs aimed at treating infectious diseases and cancer.

Industry

In industrial applications, this compound serves as:

- A reagent in the production of specialty chemicals.

- An important component in various chemical processes due to its reactivity.

Case Study 1: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL , indicating significant antibacterial properties compared to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at concentrations above 50 µM , there was a notable increase in early apoptotic cells compared to controls.

作用機序

The mechanism of action of 4’-Bromo-3’-fluoroacetanilide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research, and detailed studies are required to elucidate the precise mechanisms .

類似化合物との比較

- 2’-Bromo-4’-fluoroacetanilide

- 4’-Bromo-2’-fluoroacetanilide

- 4’-Bromo-3’,5’-difluoroacetanilide

Comparison: 4’-Bromo-3’-fluoroacetanilide is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its electrophilic properties, making it more reactive in certain substitution reactions .

生物活性

4'-Bromo-3'-fluoroacetanilide, with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis typically involves two main steps: acetylation and bromination. Starting with 4-fluoroaniline, the acetylation process reacts it with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then brominated using hydrobromic acid in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibited the growth of several pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is under investigation, with preliminary results indicating a potential for use in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds is essential. Below is a summary table comparing key characteristics:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Yes | Effective against S. aureus, E. coli |

| 2'-Bromo-4'-fluoroacetanilide | Low | No | Less effective in microbial inhibition |

| 4'-Bromo-2'-fluoroacetanilide | Moderate | Yes | Similar anticancer effects |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit enzymes involved in critical metabolic pathways or act as a receptor modulator, affecting cellular signaling cascades. Ongoing research aims to elucidate these mechanisms further, which could lead to enhanced therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial properties compared to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at concentrations above 50 µM, there was a notable increase in early apoptotic cells compared to controls.

特性

IUPAC Name |

N-(4-bromo-3-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQUWJRFYLETKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378366 | |

| Record name | 4'-Bromo-3'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-30-4 | |

| Record name | N-(4-Bromo-3-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-3'-fluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。